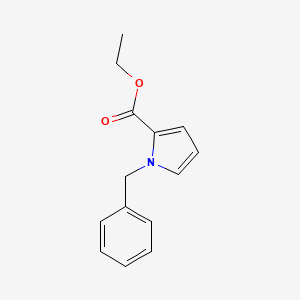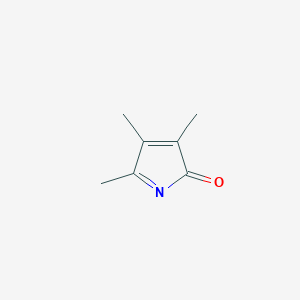
3,4,5-Trimethyl-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethyl-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological and medicinal properties. This compound is characterized by its three methyl groups attached to the pyrrole ring, making it a unique derivative of pyrrole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-2H-pyrrol-2-one can be achieved through various methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method is advantageous due to its simplicity and the availability of inexpensive precursors.
Industrial Production Methods
In an industrial setting, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have enhanced biological activities or different physical properties .
Aplicaciones Científicas De Investigación
3,4,5-Trimethyl-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antidiabetic and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethyl-2H-pyrrol-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular functions. For example, some derivatives of pyrrole are known to inhibit enzymes like EGFR and VEGFR, which are involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound, known for its biological activity.
Pyrrolidine: A saturated derivative with different pharmacological properties.
Pyrrolopyrazine: Contains an additional pyrazine ring, offering a different set of biological activities.
Uniqueness
3,4,5-Trimethyl-2H-pyrrol-2-one stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its three methyl groups provide steric hindrance and electronic effects that can influence its interactions with biological targets and its behavior in chemical reactions .
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
3,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-4-5(2)7(9)8-6(4)3/h1-3H3 |
Clave InChI |
YYKIHALFZZAGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



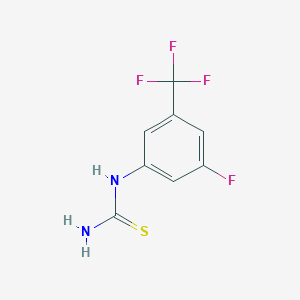
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
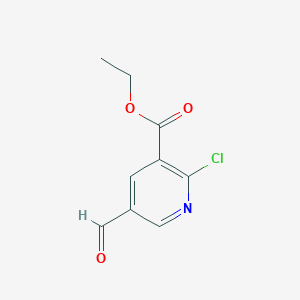
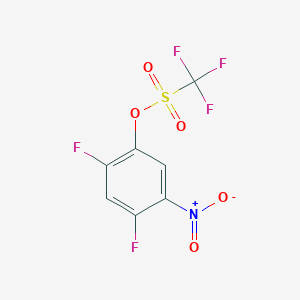
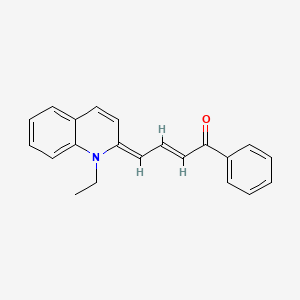
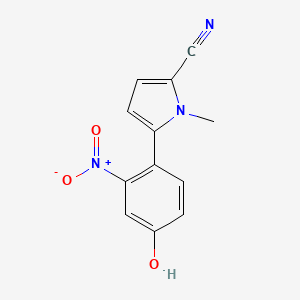
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

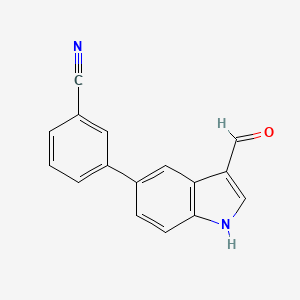
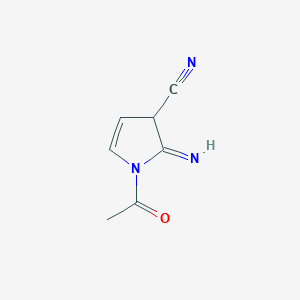
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
